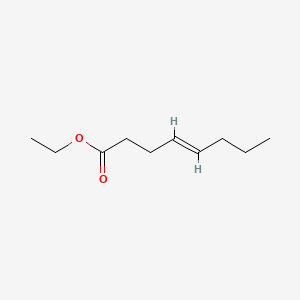

Ethyl trans-4-octenoate

Description

Significance within Chemical and Biological Sciences Research

Ethyl trans-4-octenoate holds significance primarily as a volatile aroma compound. It is recognized for its characteristic fruity, pear-like odor with citrus notes, which makes it a valuable component in the fragrance and flavor industries. thegoodscentscompany.comulprospector.comfragranceu.com Its identification in various natural products underscores its importance in the study of food chemistry and plant biochemistry.

In the realm of biological sciences, the compound is studied as a metabolite in fermentation processes. For instance, it has been identified as a unique volatile compound in sea buckthorn juice fermented with specific yeasts, contributing to the final floral and fruity flavor profile of the beverage. mdpi.com As a fatty acid ester, it belongs to a class of organic compounds integral to the study of lipid metabolism. foodb.ca

The synthesis of esters like this compound is a significant topic in chemical research, especially within the domain of green chemistry. Biocatalysis, which employs enzymes like lipases or whole organisms such as yeast, represents a key research area. mdpi.comrsc.org This approach is favored for its environmental friendliness, mild reaction conditions, and high selectivity compared to traditional chemical synthesis. mdpi.comrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | lookchem.comnist.gov |

| Molecular Weight | 170.25 g/mol | lookchem.comsigmaaldrich.com |

| CAS Number | 78989-37-4 | lookchem.comnist.gov |

| Appearance | Colorless liquid | ulprospector.com |

| Odor | Fruity, pear-like, with citrus notes | thegoodscentscompany.comulprospector.comfragranceu.com |

| Boiling Point | 150 °C at 11 mmHg | lookchem.com |

| Density | 0.878 g/mL at 25 °C | lookchem.com |

| Flash Point | 79.44 °C | thegoodscentscompany.com |

| Refractive Index | 1.430 to 1.437 at 20 °C | thegoodscentscompany.com |

Historical Context and Evolution of Academic Inquiry into this compound

Academic inquiry into this compound began with its identification as a naturally occurring volatile compound in various fruits. It was recognized as a constituent of pineapple and other fruit aromas, establishing its role as a flavoring ingredient. thegoodscentscompany.comnih.gov Early studies focused on isolating and identifying such compounds from natural sources to understand the chemical basis of fruit flavors. For example, research on passion fruit pulp identified ethyl 4-octenoate as one of many esters contributing to its complex aroma profile. scielo.br

The evolution of analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), was pivotal for the advancement of research on this compound. nih.govfrontiersin.orgnih.gov These methods allowed for the precise detection, identification, and quantification of this compound even at low concentrations within complex volatile mixtures of foods and beverages. nih.gov

Following its identification, research efforts expanded to include its chemical synthesis. Academic literature describes synthetic routes, such as the oxidation of ethyl (2E, 4R, 7R)-4,7-dihydroxy-2-octenoate, to produce related keto-esters. oup.com More recently, the focus of synthetic chemistry has shifted towards biocatalytic methods. The use of enzymes, particularly lipases, for ester synthesis gained traction as a more sustainable and selective alternative to conventional chemical methods. lmaleidykla.ltopenmicrobiologyjournal.com This evolution reflects a broader trend in chemical manufacturing towards "green chemistry" principles. mdpi.com

Current Research Frontiers and Identified Gaps for this compound

Current research on this compound is largely concentrated in the areas of biocatalysis, food science, and metabolomics.

Biocatalysis and Green Synthesis: A major frontier is the development of efficient and sustainable methods for producing flavor esters. Research explores the use of unconventional yeasts and purified enzymes (lipases) to catalyze the synthesis of compounds like this compound. mdpi.commdpi.comfrontiersin.org Studies focus on optimizing reaction conditions—such as temperature, enzyme concentration, and substrate ratios—to maximize yield and purity. lmaleidykla.ltopenmicrobiologyjournal.com The goal is to create environmentally benign industrial processes that minimize waste and avoid the use of harsh chemicals. mdpi.com

Flavor Chemistry and Metabolomics: In food science, research continues to investigate the role of this compound in the aroma profiles of fermented products like specialty beers and fruit beverages. mdpi.comfrontiersin.org Scientists study how different yeast strains and fermentation conditions affect the production of this and other volatile compounds, thereby influencing the final sensory characteristics of the product. mdpi.comfrontiersin.orgresearchgate.net This ties into the broader field of metabolomics, where the compound is analyzed as part of the complete set of small-molecule metabolites in a biological system. frontiersin.org

Identified Gaps: Despite ongoing research, several gaps in knowledge remain.

Optimized Biocatalysis: While biocatalysis shows great promise, achieving high yields and reaction rates that are economically competitive with chemical synthesis remains a challenge. lmaleidykla.lt Further research is needed to discover more robust enzymes and to optimize immobilization techniques and reaction engineering.

Biosynthetic Pathways: The precise enzymatic pathways that lead to the formation of this compound in many fruits and microorganisms are not fully elucidated. A deeper understanding of these pathways could enable the metabolic engineering of yeasts or plants to enhance the production of this desirable flavor compound.

Table 2: Documented Natural Occurrence of Ethyl 4-octenoate

| Source | Study Focus | Finding | Citation |

|---|---|---|---|

| Passion Fruit (Passiflora edulis F. Flavicarpa) | Analysis of volatile compounds in organic and conventional pulp. | Identified as one of 77 volatile compounds detected in the headspace of the fruit pulp. | scielo.br |

| Pineapple (Ananas comosus) | Comparison of volatile compounds in pineapple pulp and core. | Detected in both the pulp and the core of the pineapple. | nih.gov |

| Fermented Sea Buckthorn Juice | Effects of different yeasts on aroma compounds. | Found to be a unique volatile compound in juice fermented with RW yeast, providing a floral and fruity flavor. | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-oct-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUZCQAJIHSQPL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888554 | |

| Record name | 4-Octenoic acid, ethyl ester, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

105.00 °C. @ 11.00 mm Hg | |

| Record name | Ethyl 4Z-octenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78989-37-4, 34495-71-1 | |

| Record name | Ethyl (4E)-4-octenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78989-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-octenoate, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078989374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octenoic acid, ethyl ester, (4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Octenoic acid, ethyl ester, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (E)-oct-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (Z)-oct-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-OCTENOATE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520VPR9S7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 4Z-octenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for Ethyl Trans 4 Octenoate and Its Stereoisomers

Chemical Synthesis Routes and Methodological Advancements

The generation of ethyl trans-4-octenoate and its stereoisomers is accomplished through several key organic reactions. These methods have been refined to offer high yields and stereoselectivity, which are crucial for its application in fields such as fragrance and flavor chemistry. thegoodscentscompany.com

Stereoselective Synthesis of the trans-Isomer

Achieving the trans configuration of the double bond at the C4-C5 position is a primary focus of synthetic efforts. Several classical and modern organic reactions have been successfully applied to this end.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by metal complexes. wikipedia.org Cross-metathesis (CM) is particularly relevant for synthesizing specific unsaturated esters. While direct cross-metathesis between two simple alkenes can lead to a statistical mixture of products, strategic choice of substrates and catalysts, such as Grubbs' second-generation catalyst, can direct the reaction towards the desired product. researchgate.net For instance, the cross-metathesis of 1-hexene (B165129) with ethyl acrylate, in the presence of a suitable ruthenium catalyst, can theoretically yield this compound, although controlling selectivity can be challenging. A related reaction, the ethenolysis of larger unsaturated esters, can also be a route to desired C8 structures. Furthermore, olefin metathesis is a key step in processing unsaturated fatty acids from renewable sources, where by-products like 5-octenoic acid and 5-decenedioic acid are formed, highlighting the reaction's relevance to this class of compounds. d-nb.info

Olefination reactions are fundamental to alkene synthesis. The Wittig reaction, using a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons (HWE) reaction, employing a phosphonate (B1237965) carbanion, are cornerstone methods for converting aldehydes or ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com

The Wittig Reaction can be tuned to favor either the (Z)- or (E)-alkene. organic-chemistry.org Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group) give predominantly (E)-alkenes. organic-chemistry.org For the synthesis of this compound, the reaction would involve a stabilized ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, reacting with pentanal.

The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high (E)-stereoselectivity. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. wikipedia.org The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.com The synthesis of this compound via the HWE reaction would typically involve the deprotonation of triethyl phosphonoacetate with a base like sodium hydride, followed by reaction with pentanal. The thermodynamic stability of the transition state leading to the trans product drives the high E-selectivity. alfa-chemistry.comnrochemistry.com Modifications like the Still-Gennari conditions can be used to achieve Z-selectivity if the cis-isomer is desired. nih.gov

Table 1: Comparison of Wittig and HWE Reactions for trans-Alkene Synthesis

| Feature | Wittig Reaction (with stabilized ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Stereoselectivity | Predominantly (E) | Highly (E)-selective |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkyl phosphate |

| Purification | Can be challenging | Generally easier due to byproduct solubility |

| Reactivity | Ylide can be less reactive | Carbanion is typically more nucleophilic |

Organometallic reagents and conjugate addition reactions provide another strategic avenue to γ,δ-unsaturated esters. A notable method involves the palladium-catalyzed 1,4-functionalization of 1,3-dienes. For example, the reaction of 1,3-hexadiene (B165228) with a carbon monoxide source and ethanol (B145695) in the presence of a palladium catalyst can afford this compound in good yield. oup.com This approach constructs the carbon chain and sets the double bond geometry in a single, regioselective step. oup.com

Another organometallic strategy involves the conjugate addition of an organocuprate to an α,β-unsaturated ester. While this is more commonly used for creating β-substituted esters, variations can be adapted for the synthesis of γ,δ-unsaturated systems.

The Claisen rearrangement is a powerful orgsyn.orgorgsyn.org-sigmatropic rearrangement for carbon-carbon bond formation. mdpi.comresearchgate.net The Johnson-Claisen rearrangement, a specific variant, is particularly effective for synthesizing γ,δ-unsaturated esters like this compound. tcichemicals.com This reaction involves heating an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. tcichemicals.com

For the synthesis of (E)-ethyl 4-octenoate, 1-hexen-3-ol (B1581649) is used as the allylic alcohol. The reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate which rearranges via a chair-like transition state to give the final product with high stereoselectivity for the trans double bond. researchgate.net This method is valued for its reliability and predictable stereochemical outcome. researchgate.net

Table 2: Johnson-Claisen Rearrangement for this compound

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product | Stereoselectivity |

| 1-Hexen-3-ol | Triethyl orthoacetate | Propanoic acid (catalytic) | Ketene acetal | (E)-ethyl 4-octenoate | High (E) selectivity |

Asymmetric Synthesis and Enantioselective Methodologies

Introducing chirality into the ethyl octenoate scaffold is of significant interest, particularly for creating specific enantiomers of related flavor and pheromone compounds. Chemo-enzymatic methods, which combine chemical synthesis with enzymatic reactions, are especially powerful for achieving high enantioselectivity. beilstein-journals.org

For instance, ω-transaminases can be used in the asymmetric synthesis of chiral amines from keto-esters. nih.gov In a related synthesis, engineered ω-transaminases have been used to produce intermediates like (3S,5R)-3-amino-5-methyl-octanoate ethyl ester with high catalytic activity. nih.gov

Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols, which can be precursors to chiral octenoates. For example, the lipase-catalyzed acylation of a racemic alcohol can selectively produce an ester from one enantiomer, leaving the other enantiomer unreacted. This approach was used in the chemoenzymatic total synthesis of (R)-4-octanolide, where the key step was the enzymatic kinetic resolution of a racemic hydroxy ester intermediate. researchgate.net A similar strategy could be envisioned starting from a racemic ethyl 4-hydroxyoctanoate to separate the enantiomers, which could then be converted to the corresponding chiral this compound derivatives.

Catalytic Systems for Ester Formation and Olefin Isomerization

The synthesis of ethyl octenoate isomers can be achieved through various catalytic systems, primarily focusing on esterification and, where necessary, olefin isomerization. The classic Fischer–Speier esterification represents a fundamental approach, involving the reaction of the corresponding carboxylic acid (e.g., caprylic acid for ethyl octanoate) with ethanol in the presence of an acid catalyst. wikipedia.org To drive the reaction towards the product side, the continuous removal of water is essential. wikipedia.org

Beyond simple acid catalysis, more advanced systems are employed to improve yield, selectivity, and reaction conditions. Heterogeneous catalysts are of significant interest. For instance, alumina (B75360) has been studied for the conversion of ethyl acetate (B1210297) and acetic acid, where it can catalyze reactions involving ester intermediates. researchgate.net While not specific to this compound, these systems, which can also include catalysts based on ZrO₂, MgO, and FeOₓ, are relevant for the broader field of ester synthesis and transformation. researchgate.net

Enzymatic catalysis offers a highly selective alternative for ester formation. Lipases, in particular, are widely used. Lipase-catalyzed synthesis can be performed via direct esterification, transesterification (alcoholysis), acidolysis, or interesterification. mdpi.com Studies on the synthesis of phenethyl octanoate (B1194180) have shown that immobilized lipases, such as Lipozyme® RM IM from Rhizomucor miehei, are highly effective, especially in non-aqueous solvents like hexane. lmaleidykla.lt Similarly, immobilized lipase (B570770) from Candida antarctica (often known as Novozym® 435) has been successfully used for synthesizing DHA ethyl ester and other esters, achieving high conversion yields. mdpi.com These enzymatic systems operate under mild conditions and are attractive for producing high-purity flavor and fragrance compounds. lmaleidykla.lt The catalytic activity is dependent on the enzyme, substrate, and solvent system used. lmaleidykla.lt

Catalytic systems are also crucial for modifying the olefin component of the molecule. While direct synthesis of the trans-4 isomer is preferred, catalytic isomerization can be a potential route. Furthermore, other catalytic reactions can be performed on related octenoate esters, such as the nonheme iron-catalyzed enantioselective cis-dihydroxylation of ethyl trans-2-octenoate, which produces optically pure dihydroxy esters. chinesechemsoc.org

Table 1: Overview of Catalytic Systems for Ester Synthesis Relevant to Ethyl Octenoates

| Catalytic Approach | Catalyst Type | Example Catalyst / System | Key Principle | Reference(s) |

| Chemical Catalysis | Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Fischer-Speier Esterification: Protonation of the carboxylic acid to facilitate nucleophilic attack by the alcohol. | wikipedia.org |

| Chemical Catalysis | Heterogeneous Solid Acid | Alumina (Al₂O₃), Zirconia (ZrO₂) | Provides acid sites for catalysis while allowing for easier separation of the catalyst from the reaction mixture. | researchgate.net |

| Biocatalysis | Immobilized Enzyme | Lipozyme® RM IM (Rhizomucor miehei) | Enzymatic catalysis of esterification or transesterification under mild reaction conditions. | lmaleidykla.lt |

| Biocatalysis | Immobilized Enzyme | Novozym® 435 (Candida antarctica) | High selectivity and yield for ester synthesis via esterification or alcoholysis. | mdpi.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles provide a framework for designing chemical processes that minimize environmental impact and waste generation. chemistryjournals.netmdpi.com These principles are highly relevant to the synthesis of fine chemicals like this compound.

A core principle is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org In a traditional esterification, the atom economy can be calculated to assess efficiency. For example, the reaction of an acid and an alcohol to form an ester and water has an atom economy less than 100% due to the formation of water as a byproduct. acs.org Designing syntheses that maximize atom economy is a key goal. acs.org

The use of safer solvents and auxiliaries is another critical principle. mdpi.comresearchgate.net Traditional organic synthesis often relies on volatile and toxic solvents. chemistryjournals.net Green chemistry encourages the use of alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. chemistryjournals.netresearchgate.net In the context of this compound synthesis, performing lipase-catalyzed reactions in greener solvents or even in solvent-free systems is a significant improvement. lmaleidykla.lt

Catalysis is superior to stoichiometric reagents. researchgate.net Catalysts, by definition, are used in small amounts and are recycled, reducing waste. The use of both heterogeneous chemical catalysts and biocatalysts (enzymes) aligns with this principle. researchgate.netresearchgate.net Enzymes are particularly advantageous as they are biodegradable, non-toxic, and operate under mild conditions of temperature and pressure, which also addresses the principle of design for energy efficiency . chemistryjournals.netmdpi.com

Furthermore, the use of renewable feedstocks is encouraged. mdpi.com Since the precursors to this compound can be derived from biological sources (fatty acids and ethanol from fermentation), its synthesis can be aligned with this principle. lmaleidykla.lt

Finally, a key green chemistry strategy is to reduce derivatives . acs.org Traditional chemical synthesis may require protecting groups to prevent side reactions. Enzymes are often highly specific and can react at a single site on a complex molecule, obviating the need for such protection and deprotection steps, thereby simplifying the process and reducing waste. acs.org

Biosynthetic Pathways and Enzymatic Synthesis

Elucidation of Precursor Molecules and Metabolic Intermediates

The biosynthesis of fatty acid ethyl esters (FAEEs) like this compound in microorganisms, particularly yeast, relies on the availability of two primary precursor molecules: ethanol and an activated fatty acid, typically in the form of acyl-coenzyme A (acyl-CoA). mdpi.com

Ethanol : In fermentative organisms like Saccharomyces cerevisiae, ethanol is produced in large quantities as a primary metabolite of sugar metabolism.

Acyl-CoA : The fatty acid component, in this case, trans-4-octenoyl-CoA, is derived from the fatty acid synthesis (FAS) pathway. The FAS complex elongates a carbon chain, typically starting from acetyl-CoA, by adding two-carbon units per cycle from malonyl-CoA. researchgate.net The synthesis of medium-chain fatty acids (MCFAs) like octanoic acid, and by extension octenoic acid, involves the intermediate products of this pathway. researchgate.net In some organisms, these MCFAs or their acyl-CoA derivatives are released from the FAS complex. tudelft.nl Amino acids can also serve as precursors for the acyl-CoA molecules through pathways like the Ehrlich pathway, which converts amino acids into their corresponding α-ketoacids and subsequently into alcohols or acyl-CoAs. researchgate.netnih.gov

The availability of these precursors is a major limiting factor for ethyl ester production. researchgate.netresearchgate.net Studies have shown that supplementing the fermentation medium with medium-chain fatty acids leads to a significant increase in the formation of the corresponding ethyl esters, supporting the hypothesis that precursor availability is key. researchgate.netresearchgate.net

Characterization of Key Enzymes and Reaction Mechanisms in Biogenesis

The final step in the biosynthesis of FAEEs is the condensation of an acyl-CoA with ethanol. This reaction is primarily catalyzed by a class of enzymes known as acyl-CoA:ethanol O-acyltransferases (AEATases). mdpi.com

In Saccharomyces cerevisiae, two key genes, EEB1 (Ethanol Ester Biosynthesis) and EHT1 (Ethanol Hexanoyl Transferase), have been identified to encode for enzymes with this activity. mdpi.comresearchgate.net

Eeb1p and Eht1p : These proteins are responsible for the majority of medium-chain fatty acid ethyl ester synthesis in yeast. researchgate.net Deletion of both genes leads to a severe reduction in the production of ethyl esters like ethyl hexanoate (B1226103) and ethyl octanoate. researchgate.net Molecular modeling shows these enzymes possess an α/β-hydrolase fold, which is common in esterases. researchgate.net Interestingly, these enzymes are bifunctional; in addition to their synthesis activity (transesterification), they also exhibit esterase (hydrolysis) capacity, which can break down the esters they produce. researchgate.net

Another important class of enzymes is the alcohol acyltransferases (AATs) , which are broadly responsible for the formation of volatile esters in fruits, plants, and yeast. researchgate.netresearchgate.net These enzymes catalyze the condensation of an alcohol with an acyl-CoA. researchgate.net The ATF1 gene in yeast, for example, encodes an alcohol acetyltransferase that is crucial for producing acetate esters like isoamyl acetate. mdpi.comnih.gov While its primary substrates are higher alcohols and acetyl-CoA, the broader family of AAT enzymes is central to ester formation. mdpi.com

The general reaction mechanism involves the enzyme binding the acyl-CoA substrate, forming an acyl-enzyme intermediate, and then reacting with ethanol to release the final ethyl ester product.

Table 2: Key Enzymes Implicated in Ethyl Ester Biosynthesis

| Enzyme | Gene(s) | Function | Organism Example(s) | Reference(s) |

| Acyl-CoA:ethanol O-acyltransferase | EEB1, EHT1 | Catalyzes condensation of medium-chain acyl-CoAs with ethanol to form ethyl esters. Also has esterase activity. | Saccharomyces cerevisiae | mdpi.comresearchgate.netresearchgate.net |

| Alcohol Acyltransferase (AAT) | ATF1, ATF2, SAAT | Catalyzes condensation of alcohols with acyl-CoAs. Broadly responsible for volatile ester formation. | Saccharomyces cerevisiae, Strawberry (Fragaria x ananassa) | mdpi.comresearchgate.netresearchgate.net |

| Lipase | (Various) | Can catalyze esterification and transesterification reactions. Used in chemo-enzymatic synthesis. | Rhizomucor miehei, Candida antarctica | mdpi.comlmaleidykla.lt |

Microbial and Plant-Based Biosynthesis Investigations

This compound is a naturally occurring flavor compound found in various fruits. Its biosynthesis is a subject of investigation in both plant and microbial systems, which are known producers of a wide array of volatile esters that contribute to characteristic aromas.

Plant-Based Investigations : Fruits such as strawberries are known to produce a variety of ethyl esters, including ethyl butanoate, ethyl hexanoate, and ethyl octanoate. researchgate.net The synthesis of these compounds is part of the fruit ripening process, where metabolic pathways generate precursors like fatty acids, amino acids, and alcohols, which are then converted to esters by enzymes like alcohol acyltransferases (AATs). researchgate.net

Microbial Investigations : Yeasts are prolific producers of ethyl esters during alcoholic fermentation. Saccharomyces cerevisiae, the primary yeast in beer and winemaking, produces significant amounts of ethyl hexanoate and ethyl octanoate, which are described as having "apple" and "fruity" aromas. nih.gov The production levels are influenced by fermentation conditions such as temperature and the composition of the medium. researchgate.netresearchgate.net For example, higher fermentation temperatures can lead to increased production of ethyl octanoate. researchgate.netresearchgate.net Other fungi, such as Geotrichum candidum and Ceratocystis moniliformis, are also known for their ability to produce a range of aroma compounds, including esters. nih.govsrce.hr Sequential fermentations using different yeast species, such as Metschnikowia pulcherrima followed by S. cerevisiae, have been shown to result in wines with higher concentrations of ethyl octanoate. mdpi.com

Metabolic Engineering for Enhanced Bioproduction

Given the commercial value of flavor compounds, significant research has focused on metabolic engineering of microorganisms to enhance the production of specific esters. nih.gov Several strategies have been developed to increase the yield of FAEEs, including ethyl octanoate.

Increasing Precursor Supply : A primary strategy is to boost the intracellular pools of the necessary precursors, ethanol and medium-chain acyl-CoAs. This can be achieved by engineering the fatty acid synthase (FAS) complex to release more medium-chain fatty acids. tudelft.nl For example, specific mutations in the FAS1 and FAS2 genes in S. cerevisiae have been shown to significantly boost the production of ethyl octanoate. tudelft.nl Another approach in E. coli involved overexpressing 3-hydroxy-acyl-ACP dehydratase (FabZ) to increase octanoic acid titer. nih.gov

Overexpression of Synthesis Enzymes : The genes responsible for ester synthesis can be overexpressed. Overexpressing esterases like ScEEB1 in S. pastorianus can help direct the fatty acid pool towards the desired ethyl esters. tudelft.nl Similarly, utilizing enzymes like strawberry alcohol acyltransferase (SAAT) in engineered S. cerevisiae has led to increased production of ethyl hexanoate and ethyl octanoate. researchgate.net

Deletion of Competing Pathways : To channel metabolic flux towards the target product, competing pathways that consume the precursors are often deleted. This includes knocking out genes involved in β-oxidation (the degradation of fatty acids, e.g., PEX10, MFE1) and the synthesis of storage lipids like triacylglycerols (e.g., DGA1, LRO1) and sterol esters. researchgate.net

These strategies can be combined to achieve significant improvements in product titers. researchgate.netnih.gov Dynamic metabolic engineering, where gene expression is controlled over time, represents a more advanced approach to balance cell growth with product formation. nih.gov

Table 3: Examples of Metabolic Engineering Strategies for Enhancing Ethyl Ester Production

| Strategy | Target Gene(s) / Pathway | Host Organism | Effect on Production | Reference(s) |

| Precursor Supply Enhancement | Overexpression of mutant ScFAS1R1834K | Saccharomyces pastorianus | Boosted ethyl octanoate production. | tudelft.nl |

| Precursor Supply Enhancement | Overexpression of FabZ | Escherichia coli | Increased octanoic acid (precursor) titer by 45-61%. | nih.gov |

| Enzyme Overexpression | Overexpression of esterase ScEEB1 | Saccharomyces pastorianus | Directed elevated medium-chain fatty acid pool towards ethyl esters. | tudelft.nl |

| Pathway Deletion | Deletion of triacylglycerol synthesis (DGA1, LRO1) and β-oxidation (POX1) | Saccharomyces cerevisiae | Enhanced the pool of FFAs available for conversion to esters. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Ethyl Trans 4 Octenoate Transformations

Olefin Reactivity: Addition and Oxidation Reactions

The carbon-carbon double bond in ethyl trans-4-octenoate is susceptible to electrophilic addition and oxidation reactions. Olefins, in general, are electron-rich and readily react with electrophiles. ethz.ch The reactivity of the double bond can be influenced by the presence of the ester group.

Addition reactions can introduce new functional groups across the double bond. For instance, the ene reaction of ethyl glyoxylate (B1226380) with various olefins, including those with structures analogous to this compound, can be catalyzed by chiral copper(II) complexes to produce α-hydroxy esters with good yield and enantioselectivity. cmu.edu These reactions proceed through the addition of the olefin to the carbonyl group of the glyoxylate. cmu.edu While specific studies on the epoxidation of this compound are not prevalent, the epoxidation of unfunctionalized trans-olefins can be challenging, often showing lower reactivity and enantioselectivity compared to their cis-counterparts in reactions catalyzed by Mn-salen complexes. ethz.ch However, other catalytic systems, such as those using fructose-derived chiral ketones, have shown effectiveness in the enantioselective epoxidation of trans-olefins. ethz.ch

Oxidation of the double bond can lead to various products depending on the oxidizing agent and reaction conditions. Ozonolysis, for example, can cleave the double bond to yield aldehydes and carboxylic acids. Studies on the oxidative ozonolysis of oleic acid have shown that the presence of water can increase the yield of acid products while diminishing the formation of ester by-products. cdnsciencepub.com The autoxidation of unsaturated fatty acid esters is another important oxidative process. The rate of autoxidation is dependent on the number and location of double bonds, with trans-isomers generally showing greater oxidative stability than cis-isomers. researchgate.net

Ester Group Reactivity: Hydrolysis and Transesterification Pathways

The ester group of this compound can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. libretexts.org

Mechanistic Studies of Hydrolysis Reactions

Ester hydrolysis involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. libretexts.orglibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the ester towards nucleophilic attack by water. libretexts.orgyoutube.comchemguide.co.uk A tetrahedral intermediate is formed, followed by the transfer of a proton and elimination of the alcohol to yield the carboxylic acid. libretexts.orgyoutube.com This process is reversible and typically requires a large excess of water to drive the equilibrium towards the products. libretexts.org

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester is hydrolyzed to a carboxylate salt and an alcohol. libretexts.orglibretexts.org This reaction is essentially irreversible because the final deprotonation of the carboxylic acid by the base drives the reaction to completion. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com The subsequent elimination of the alkoxide ion yields the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. libretexts.org

Enzymatic Transesterification and Esterification Kinetics

Enzymatic catalysis, particularly with lipases, offers a green and selective alternative for ester transformations. google.com Lipases can catalyze both the synthesis of esters (esterification) and their conversion to other esters (transesterification). mdpi.com

Transesterification of ethyl esters with alcohols can be used to produce other esters. Kinetic studies of the transesterification of various ethyl esters using a hybrid silica (B1680970) catalyst have shown that the reaction rate decreases as the size of the ester molecule increases, which is attributed to inductive and diffusional effects. researchgate.net For instance, a study on the transesterification of ethyl esters with chain lengths from one to four carbons found activation energies between 41.3 and 48.3 kJ mol⁻¹. researchgate.net

Enzymatic synthesis of esters often follows a Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov In the case of lipase-catalyzed reactions, an acyl-enzyme intermediate is formed, which then reacts with the alcohol to produce the new ester. acs.org Studies on the enzymatic synthesis of phenethyl octanoate (B1194180) have optimized reaction conditions to achieve high conversion rates. lmaleidykla.lt For example, using Lipozyme® RM IM, an 80% conversion was achieved at 30°C in 120 minutes. lmaleidykla.lt The kinetics of these reactions are influenced by factors such as enzyme concentration, substrate concentration, temperature, and the nature of the solvent. nih.govlmaleidykla.lt

The table below summarizes kinetic parameters for related enzymatic esterification and transesterification reactions.

| Reaction | Enzyme | Substrates | Solvent | Kinetic Model | Key Findings | Reference |

| Transesterification | Hybrid Silica Catalyst | Ethyl esters (C1-C4) & Methanol | - | Pseudo-homogeneous reversible first order | Activation energies: 41.3-48.3 kJ mol⁻¹; Rate decreases with increasing molecule size. | researchgate.net |

| Phenethyl Octanoate Synthesis | Lipozyme® RM IM | Glyceryl trioctanoate & 2-Phenylethanol | Solvent-free | - | Optimal conditions: 30°C, 120 min, 7% enzyme for 80% conversion. | lmaleidykla.lt |

| Ethyl Hexanoate (B1226103) Synthesis | Immobilized Rhizomucor miehei lipase (B570770) | Hexanoic acid & Ethanol (B145695) | n-Hexane | Ping-Pong Bi-Bi with competitive inhibition | Optimal temperature: 45–55 °C. | researchgate.net |

| Acyl Transfer Reactions | Candida antarctica lipase B | Ethyl octanoate, Octanoic acid, etc. | Heptane, Acetonitrile | Ping-Pong Bi-Bi with competitive substrate inhibition | Deacylation is the rate-determining step in heptane. | nih.gov |

Radical Reactions and Autoxidation Mechanisms

The unsaturated nature of this compound makes it susceptible to radical reactions, particularly autoxidation, which is the spontaneous reaction with molecular oxygen. helsinki.fi The mechanism of autoxidation of unsaturated lipids is a complex process involving initiation, propagation, and termination steps. helsinki.fi

The presence of a double bond provides allylic hydrogens that are susceptible to abstraction, initiating a radical chain reaction. The resulting radical can then react with oxygen to form a peroxy radical. This peroxy radical can abstract a hydrogen from another molecule, propagating the chain and forming a hydroperoxide. helsinki.fi Studies on the autoxidation of conjugated linoleic acid methyl ester have shown the formation of various hydroperoxide isomers. helsinki.fi

The oxidative stability of fatty acid esters is influenced by several structural factors. Esters with trans double bonds, like this compound, are generally more stable towards oxidation than their cis counterparts. researchgate.net The position of the double bond also plays a role in oxidative stability. researchgate.net

Advanced Derivatization for Functional Group Interconversion

The reactivity of both the olefin and ester groups in this compound allows for its conversion into a variety of other compounds through derivatization. Functional group interconversion is a key strategy in organic synthesis.

The double bond can be a handle for various transformations. For example, radical-induced cyclizations of related unsaturated esters have been used to synthesize carbocycles. cdnsciencepub.com The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. libretexts.org This reduction proceeds through an aldehyde intermediate. libretexts.org

Bioderivatization is an emerging concept where biochemical conversions are used to produce derivatives of target molecules. researchgate.net For example, esterification of a target alcohol within a microorganism can lead to a less toxic or more easily extractable product. researchgate.net This strategy has been demonstrated with 1-octanol, where its esterification in E. coli led to improved product titers. researchgate.net

Computational Chemistry in Reaction Mechanism Prediction

Computational chemistry provides powerful tools for predicting and understanding reaction mechanisms. mdpi.comsci-hub.se Methods like density functional theory (DFT) can be used to calculate the energies of reactants, transition states, and products, providing insights into reaction pathways and kinetics. sci-hub.se

For enzymatic reactions, computational approaches like Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can correlate molecular descriptors with catalytic activity and selectivity. mdpi.com Molecular dynamics (MD) simulations can be used to study the conformational changes of enzymes and substrates during a reaction, helping to elucidate the catalytic mechanism. mdpi.com For instance, computational studies have been used to explain the selectivity observed in the transfer hydrogenation of α,β-unsaturated aldehydes and ketones. sci-hub.se

The development of detailed chemical kinetic reaction mechanisms for the oxidation of small alkyl esters has been aided by computational methods. researchgate.net These models, validated against experimental data, provide a predictive capability for the combustion chemistry of biofuels. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for Ethyl Trans 4 Octenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While GC-MS is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of a molecule like ethyl trans-4-octenoate. NMR provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for a complete mapping of the molecular structure.

One-dimensional NMR experiments provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (via integration), and their connectivity to neighboring protons (via spin-spin splitting). The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the propyl group, the protons on the double bond, and the methylene (B1212753) groups adjacent to the carbonyl and the double bond. The large coupling constant (typically >12 Hz) between the olefinic protons would confirm the trans configuration of the double bond. The ¹³C NMR spectrum would show ten distinct signals, including a characteristic signal for the carbonyl carbon in the downfield region (~173 ppm) and two signals for the sp² carbons of the double bond.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (ethyl) | ~1.25 | Triplet (t) | 3H |

| CH₃ (propyl) | ~0.92 | Triplet (t) | 3H |

| CH₂ (propyl) | ~1.40 | Sextet | 2H |

| CH₂-C=C (propyl) | ~2.05 | Quartet | 2H |

| CH₂-C=O | ~2.35 | Triplet (t) | 2H |

| CH₂-CH₂-C=O | ~2.25 | Quintet | 2H |

| CH=CH (trans) | ~5.40 | Multiplet (m) | 2H |

| O-CH₂ (ethyl) | ~4.12 | Quartet (q) | 2H |

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift Range (ppm) |

| C=O (ester) | 172 - 175 |

| CH=CH | 120 - 135 |

| O-CH₂ (ethyl) | 60 - 62 |

| CH₂ (aliphatic) | 20 - 35 |

| CH₃ (alkyl) | 10 - 15 |

Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of the atoms predicted by 1D NMR.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting the protons of the ethyl group (CH₃ to O-CH₂), the protons within the propyl chain, and the protons of the methylene groups adjacent to the double bond.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps out all direct one-bond connections between protons and the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal that has attached protons.

Table 5: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Key Correlation | Information Gained |

| COSY | O-CH₂ ↔ CH₃ (ethyl) | Confirms ethyl group fragment |

| COSY | CH=CH ↔ adjacent CH₂ | Confirms position of double bond |

| HSQC/HMQC | All CH, CH₂, CH₃ protons ↔ their attached carbons | Assigns protonated carbon signals |

| HMBC | O-CH₂ (protons) ↔ C=O (carbon) | Confirms ester functionality |

| HMBC | CH=CH (protons) ↔ adjacent CH₂ (carbons) | Confirms connectivity around the double bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light. While some vibrational modes are active in both techniques, others may be exclusively or more strongly active in one, making the two methods complementary.

Key vibrational modes for this compound include the carbonyl (C=O) stretch of the ester group, which gives a very strong and characteristic absorption in the IR spectrum. The carbon-oxygen (C-O) single bond stretches of the ester are also readily identifiable. The trans C=C double bond is characterized by a C=C stretching mode and a distinct out-of-plane C-H bending mode, which is particularly strong and diagnostic in the IR spectrum. The aliphatic C-H bonds of the ethyl and hexenyl chains produce characteristic stretching and bending vibrations. For instance, an analysis of the related compound ethyl hexanoate (B1226103) shows a sharp peak for the carbonyl group and distinct signals for C-O and C-H stretches. researchgate.net

Table 1: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| Ester (C=O) | Stretching | 1735–1750 | 1735–1750 | Strong (IR), Weak (Raman) |

| Ester (C-O) | Asymmetric Stretch | 1150–1250 | 1150–1250 | Strong (IR) |

| Alkene (trans C=C) | Stretching | 1665–1675 | 1665–1675 | Weak/Variable (IR), Strong (Raman) |

| Alkene (=C-H) | Out-of-plane Bend | 960–970 | Weak/Inactive | Strong (IR) |

| Alkyl (C-H) | Stretching | 2850–3000 | 2850–3000 | Strong |

Note: The intensity of Raman signals is dependent on the change in polarizability of the bond during vibration, whereas IR intensity depends on the change in the dipole moment.

Integration of Chemometrics and Multivariate Statistical Analysis in Characterization

In the analysis of complex mixtures where this compound may be a component, such as in food products or fragrances, the raw data from analytical instruments can be vast and difficult to interpret directly. cnr.it Chemometrics integrates mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com When combined with techniques like spectroscopy or chromatography, it becomes a powerful tool for quantification, classification, and authentication. cnr.itmdpi.com

A prominent application is the use of Fourier-transform near-infrared (FT-NIR) spectroscopy coupled with multivariate statistical analysis for the rapid quantification of esters in complex matrices. researchgate.net For example, a study on determining the concentration of the closely related compound ethyl octanoate (B1194180) in Chinese liquor utilized FT-NIR spectroscopy and a Partial Least Squares (PLS) regression model. researchgate.net PLS is a regression technique that is effective even when the number of variables is much larger than the number of samples and when there is multicollinearity among the variables. researchgate.netupm.edu.my In this study, the PLS model successfully established a mathematical relationship between the NIR spectral data and the ethyl octanoate concentrations determined by gas chromatography (GC), demonstrating the feasibility of this approach for rapid quality control. researchgate.net

Table 2: Example of a PLS Calibration Model for Ethyl Octanoate Quantification via FT-NIR

| Parameter | Description | Value |

|---|---|---|

| Analytical Technique | Primary measurement method | Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy |

| Chemometric Model | Multivariate regression method used | Partial Least Squares (PLS) Regression |

| Spectral Region | Wavenumber range used for the model | 6101.7 - 5449.8 cm⁻¹ |

| Spectral Pre-processing | Method to reduce noise and baseline drift | Standard Normal Variate (SNV) |

| R² (Cross-Validation) | Coefficient of determination for model robustness | 0.9507 |

| RMSECV | Root Mean Square Error of Cross-Validation | 3.91 mg L⁻¹ |

| R² (External Validation) | Coefficient of determination for predictive ability | 0.9537 |

| RMSEP | Root Mean Square Error of Prediction | 3.62 mg L⁻¹ |

Data derived from a study on ethyl octanoate in Chinese liquor. researchgate.net

Other multivariate techniques, such as Principal Component Analysis (PCA), are frequently used for exploratory data analysis. PCA can reduce the dimensionality of complex datasets (e.g., full GC-MS chromatograms of wine volatiles) and identify patterns to discriminate between samples based on origin, variety, or processing method. cnr.it In such analyses, esters like this compound can serve as important chemical markers for classification. nih.govresearchgate.net

Biological and Biochemical Research Applications of Ethyl Trans 4 Octenoate Non Clinical

Role as Semiochemicals in Insect Communication and Behavior

A review of published scientific literature does not currently provide specific research findings for Ethyl trans-4-octenoate in the context of insect communication and behavior. While many structurally related esters function as pheromones and attractants, specific studies detailing the role of this compound are not prominent.

There is no specific scientific evidence found that identifies this compound as an aggregation pheromone or a primary attractant for insect pests. Research in pest ecology has identified numerous other esters as key semiochemicals, but this particular compound is not highlighted in that role in the available literature.

No specific studies utilizing electroantennography (EAG) or other electrophysiological techniques to measure insect antennal responses to this compound were identified in a review of the research. Such studies are crucial for confirming the bioactivity of a compound as a semiochemical, but data for this specific molecule is not available.

Given the lack of established semiochemical function for this compound, there are no available studies on its structure-activity relationships in this context.

As this compound has not been identified as a component of a specific pheromone system, research into the mechanisms of species-specificity involving this compound does not exist.

Contributions to Flavor and Fragrance Chemistry Research (Non-Sensory Evaluation)

Research in flavor and fragrance chemistry has identified this compound as a naturally occurring volatile compound in certain fermented products. Its presence contributes to the complex aromatic profile of these items.

This compound has been identified as a volatile component in the chemical profiles of fermented beverages, including wine and fruit juices. Its detection is typically accomplished through advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS).

In a study on fermented sea buckthorn juice, this compound was found to be a unique volatile compound when fermentation was carried out with the yeast strain Angel RW. mdpi.com Its presence was associated with conferring a floral, fruity, and slightly fatty alcohol flavor to the beverage. mdpi.com

Another study focusing on the differentiation of white wine varietals identified this compound in Malvazija istarska wines. mdpi.comsemanticscholar.orgmdpi.com The research used HS-SPME-GC×GC-TOF-MS to create detailed volatile profiles and found the compound present in varying, semi-quantitatively measured concentrations across different wine samples, indicating its contribution to the wine's specific aroma profile. semanticscholar.orgmdpi.com

Table 1: Semi-quantitative concentration of this compound in various white wine samples as determined by GCxGC-TOF-MS analysis. semanticscholar.orgmdpi.com

| Wine Sample Category | Mean Concentration (µg/L) ± Standard Deviation |

| Malvazija | 0.031 ± 0.003 |

| Graševina | 0.017 ± 0.009 |

| Chardonnay | 0.023 ± 0.006 |

| Sauvignon Blanc | 0.016 ± 0.007 |

| Pinot Blanc | 0.017 ± 0.006 |

Enzymatic Formation of Aroma Compounds

This compound is an ester that can be formed through enzymatic processes, particularly during fermentation by certain yeast strains. Research into fermented beverages has identified this compound as a product of yeast metabolism, contributing to the final aroma profile of the product.

In a study on fermented sea buckthorn juice, this compound was identified as a unique volatile compound produced during fermentation with the yeast strain Rhodotorula mucilaginosa (RW). mdpi.com Its formation is a result of the esterification of trans-4-octenoic acid with ethanol (B145695), a process catalyzed by yeast enzymes. This highlights the role of specific yeast species in generating unique aroma compounds that are not present in the original substrate. The concentration of this ester was quantified, demonstrating the efficiency of the enzymatic formation in this specific system. mdpi.com

General enzymatic synthesis of flavor esters often employs lipases through reactions like esterification or transesterification. nih.gov For instance, the transesterification of glyceryl trioctanoate with ethanol, catalyzed by lipase (B570770), serves as a model for the formation of ethyl esters. acs.org This process involves the initial hydrolysis of a triglyceride to form an acyl-enzyme intermediate, which is then trapped by ethanol to produce the corresponding ethyl ester. acs.org Although this example uses glyceryl trioctanoate to produce ethyl octanoate (B1194180), the mechanism is a relevant model for the enzymatic synthesis of this compound from its corresponding precursors.

Table 1: Formation of this compound in Fermented Sea Buckthorn Juice

| Fermentation Yeast Strain | Product | Unique Volatile Compound Detected | Concentration (μg/L) |

|---|

Research on Contribution to Specific Odor Notes and Chemical Classes

This compound belongs to the chemical class of unsaturated fatty acid ethyl esters. As a volatile organic compound, it is recognized as an important aroma and flavor ingredient. Research has focused on characterizing its specific sensory attributes.

Its isomeric counterpart, ethyl cis-4-octenoate, is noted for having a fresh, juicy pineapple aroma, which is also useful in tropical, apple, and pear flavor compositions. thegoodscentscompany.com While distinct, the fruity character is a common feature of these C8 esters, with the geometric isomerism around the double bond influencing the specific fruit note perceived.

Table 2: Odor Profile of this compound

| Source | Reported Odor Description | Olfactive Family |

|---|---|---|

| Bedoukian Research | A fruity pear-like note with slight citrus connotations. ulprospector.comthegoodscentscompany.com | Fruity |

| BOC Sciences | A fruity pear-like note with slight citrus connotations. | Fruity |

Enzymatic Biotransformations and Substrate Specificity in Model Systems

The study of enzymatic reactions using ethyl esters as substrates provides insight into the potential biotransformations of this compound. Lipases, a class of enzymes that catalyze the hydrolysis and synthesis of esters, are often used in these model systems due to their broad substrate acceptance and stability in non-aqueous environments. diva-portal.org

Research on Candida antarctica lipase B (CALB), a highly promiscuous and widely used enzyme, demonstrates substrate specificity in transacylation reactions. diva-portal.org In a model system using the closely related saturated ester, ethyl octanoate, CALB showed significant chemoselectivity, preferring alcohols over thiols as acyl acceptors in cyclohexane. diva-portal.org This type of selectivity is crucial in predicting how an enzyme might interact with a multifunctional substrate. The enzyme's active site structure dictates its specificity, allowing it to select substrates and coordinate them for precise chemical transformations. diva-portal.org

Another relevant model system is the lipase-catalyzed transesterification of glyceryl trioctanoate with ethanol to produce ethyl octanoate. acs.org A study using immobilized lipase from Pseudomonas cepacia investigated the effects of reaction conditions on this biotransformation. The conversion efficiency was found to be highly dependent on factors such as temperature and water content, with optimal activity observed at 35 °C with a 5 wt % water content. acs.org This demonstrates that the enzymatic transformation of substrates to form ethyl esters is sensitive to the reaction environment. Such model systems are essential for understanding the kinetics and optimizing the yields of biotransformations involving esters like this compound.

Table 3: Model Enzymatic Transesterification to Produce Ethyl Octanoate

| Enzyme Source | Substrates | Product | Optimal Temperature | Optimal Water Content |

|---|

Environmental Fate and Degradation Studies of Ethyl Trans 4 Octenoate

Photolytic Degradation Mechanisms and Pathways

Photolytic degradation, or photolysis, is the breakdown of compounds by light. For organic molecules in the environment, this can occur through direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, where the molecule reacts with photochemically generated reactive species.

For ethyl trans-4-octenoate, indirect photolysis is the dominant atmospheric degradation pathway. The molecule is not expected to absorb sunlight directly in the troposphere, but it is susceptible to rapid degradation by gas-phase reactions with hydroxyl (•OH) radicals, which are naturally present in the atmosphere during the daytime. conicet.gov.aracs.orgacs.org The primary site of attack for the •OH radical is the carbon-carbon double bond (C=C) in the octenoate chain. researchgate.net The reaction proceeds via an addition mechanism, where the hydroxyl radical adds to the double bond, forming a highly reactive intermediate that subsequently undergoes further reactions in the presence of atmospheric oxygen. conicet.gov.arresearchgate.net

This initiation step leads to a cascade of reactions, ultimately breaking down the parent molecule into smaller, more oxidized compounds such as volatile aldehydes and ketones. researchgate.net Due to this rapid reaction with OH radicals, the atmospheric lifetime of unsaturated esters like this compound is predicted to be short, likely on the order of hours, preventing long-range atmospheric transport. acs.orgnih.gov Reaction with other atmospheric oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃•), also contributes to its degradation, particularly at night, although the reaction with hydroxyl radicals is typically the most significant loss process. researchgate.net

Biodegradation in Environmental Matrices: Soil, Water, and Air

Biodegradation is a critical process for the removal of organic compounds from water and soil environments. It involves the breakdown of substances by microorganisms such as bacteria and fungi. Esters, particularly those derived from fatty acids, are generally considered to be biodegradable.

The biodegradation of this compound is expected to proceed via a well-established two-step pathway common to fatty acid esters. lyellcollection.org

Enzymatic Hydrolysis : The initial and often rate-limiting step is the cleavage of the ester bond by extracellular enzymes called esterases or lipases. This reaction hydrolyzes this compound into its constituent parts: trans-4-octenoic acid and ethanol (B145695).

Metabolism of Byproducts : Both ethanol and trans-4-octenoic acid are readily metabolized by a wide range of microorganisms. Ethanol is a simple alcohol that is quickly used as a carbon and energy source. The unsaturated fatty acid, trans-4-octenoic acid, enters the β-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA, which then enters the citric acid cycle for energy production. u-szeged.hu

While specific microbial strains that degrade this compound have not been documented, the ability to produce esterase enzymes is widespread in the microbial world. Numerous common bacteria and fungi found in soil, sediment, and water are capable of this process. For instance, species from the genus Rhodococcus are known for their ability to degrade fats and oils, which are glycerol (B35011) esters of fatty acids. u-szeged.hu Likewise, lipases from yeasts, such as those from the genus Candida, are effective at ester hydrolysis. google.com Therefore, it is anticipated that a diverse consortium of common environmental microorganisms would be responsible for the biodegradation of this compound.

The rate at which this compound biodegrades in the environment is not constant and is influenced by a variety of physicochemical and biological factors.

| Factor | Influence on Biodegradation Rate | Rationale |

| Chemical Structure | Rate is likely enhanced compared to saturated analogues. | The presence of a double bond in unsaturated fatty acid esters has been shown to increase the rate of anaerobic biodegradation. nih.gov |

| Oxygen Availability | Faster under aerobic conditions. | Aerobic metabolism yields more energy, and the subsequent β-oxidation of the fatty acid byproduct is typically a rapid aerobic process. |

| Bioavailability | Low water solubility can be rate-limiting. | This compound is sparingly soluble in water. Since microbial degradation primarily occurs in the aqueous phase, the rate can be limited by how quickly the compound dissolves. |

| Temperature | Rate increases with temperature up to an optimum. | Microbial enzymatic activity is temperature-dependent. Extremely high or low temperatures will inhibit or halt biodegradation. |

| pH | Optimal degradation occurs near neutral pH. | Microbial enzymes function best within a specific pH range. Extreme acidic or alkaline conditions can denature enzymes and inhibit microbial growth. |

| Microbial Population | Presence of adapted microorganisms is crucial. | Environments with a healthy, diverse microbial community, particularly one previously exposed to similar esters, will exhibit faster degradation. lyellcollection.org |

Chemical Hydrolysis and Oxidation in Aquatic and Atmospheric Systems

In addition to biological and photolytic processes, this compound is subject to abiotic chemical transformations, primarily hydrolysis in water and oxidation in both aquatic and atmospheric environments.

Chemical Oxidation: In the atmosphere, the dominant degradation process is oxidation by hydroxyl radicals, as detailed in the photolytic degradation section. conicet.gov.aracs.org This is a chemical oxidation process initiated by light.

In aquatic systems, this compound can also be degraded by reacting with dissolved reactive oxygen species, such as hydroxyl radicals, that can be formed through photochemical reactions involving dissolved organic matter in sunlit surface waters. The double bond remains the most reactive site for such oxidative attacks. However, in most aquatic environments, biodegradation and hydrolysis are expected to be the more significant removal mechanisms compared to chemical oxidation.

Emerging Research Areas and Future Directions in Ethyl Trans 4 Octenoate Chemistry

Integration of Advanced Spectroscopic and Chromatographic Techniques

The accurate identification and quantification of Ethyl trans-4-octenoate, particularly distinguishing it from its isomers, are critical for quality control in the flavor, fragrance, and food industries. Modern research increasingly relies on the integration of sophisticated analytical techniques to meet this challenge.

Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like ethyl octenoate. The primary challenge lies in the separation of its various positional and geometric (cis/trans) isomers, which often have very similar physicochemical properties. vurup.sk To overcome this, researchers employ high-resolution capillary columns with a variety of stationary phases. The use of highly polar stationary phases, such as those containing cyanopropyl functional groups, has proven effective in separating complex mixtures of fatty acid methyl ester (FAME) isomers, which provides a model for octenoate ester separation. nih.gov Studies have demonstrated that even extremely efficient nonpolar columns can struggle to separate certain isomers, like cis- and trans-9-octadecene, highlighting the need for phase-specific selectivity. vurup.sk

Advanced stationary phases, such as those based on calixarenes, are being investigated for their unique separation capabilities. A p-tert-butyl(tetradecyloxy)calix lmaleidykla.ltarene (C4A-C10) stationary phase, for example, has shown excellent performance in separating positional and cis-/trans-isomers of various analyte classes. rsc.org Similarly, an amphiphilic calix jmbfs.orgarene functionalized with polyethylene (B3416737) glycol units demonstrated superior resolution for challenging isomer separations. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated technique of choice for definitive identification. It combines the powerful separation capabilities of GC with the structural information provided by MS. mdpi.comrsc.org This method is routinely used to identify ethyl octenoate esters in complex matrices such as fermented beverages and biological samples. researchgate.netmdpi.com For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool, providing detailed information about the molecular structure, although its application can be limited by sample purity and concentration. rsc.org

Interactive Table: Chromatographic Techniques for Ethyl Octenoate Analysis

| Technique | Stationary Phase/Column Type | Application | Key Findings |

| Capillary GC | Highly Polar (e.g., Cyanopropyl) | Separation of cis/trans FAME isomers | Elution order of isomers can be determined, aiding in identification where standards are unavailable. nih.gov |

| Capillary GC | Nonpolar (e.g., Apolan) | High-efficiency separation of positional isomers | Extremely high plate counts are needed to resolve isomers with functional groups in the middle of the carbon chain. vurup.sk |

| GC-MS | HP-5MS (non-polar capillary) | Identification of volatile compounds in fish muscle and fermented juice. mdpi.commdpi.com | Confirmed the presence of this compound as a key aroma compound. mdpi.com |

| GC with Calixarene Phases | p-tert-butyl(tetradecyloxy)calix lmaleidykla.ltarene | Separation of various isomer types | Exhibits excellent resolving capability for positional, structural, and cis-/trans-isomers. rsc.org |

Novel Catalytic and Biocatalytic Approaches for Synthesis

The synthesis of esters like this compound is moving away from traditional chemical methods towards more efficient and environmentally benign catalytic and biocatalytic routes.

Biocatalysis, particularly using lipases (E.C. 3.1.1.3), has become a prominent strategy. Lipases are enzymes that can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity. jmbfs.orgnih.gov These enzymes can be used in their free form or, more commonly, immobilized on a support material to enhance stability and allow for easier recycling. mdpi.comfrontiersin.org

The enzymatic synthesis of ethyl octanoate (B1194180) has been demonstrated using various lipases. For instance, Yarrowia lipolytica lipase (B570770) has been used for the synthesis of a range of flavor esters, with high conversion rates observed for ethyl octanoate. jmbfs.org Research into the transesterification of glyceryl trioctanoate with ethanol (B145695) using immobilized Pseudomonas cepacia lipase showed that a high conversion of approximately 70% could be achieved at 35°C in 12 hours. acs.orgnih.gov The reaction mechanism often involves the hydrolysis of a triglyceride to form an acyl-enzyme intermediate, which is then trapped by an alcohol (ethanol) to form the desired ethyl ester. acs.orgnih.gov

The choice of enzyme, reaction medium (including the management of water content), and substrate are critical for optimizing yield. lmaleidykla.ltacs.org Studies have explored different lipases, such as those from Candida antarctica (often as Novozym® 435) and Rhizomucor miehei, for their efficacy in producing biodiesel (fatty acid ethyl esters), with the findings being directly applicable to flavor ester synthesis. frontiersin.orgmdpi.comresearchgate.net

Interactive Table: Biocatalytic Systems for Ethyl Ester Synthesis

| Lipase Source | Reaction Type | Substrate(s) | Key Reaction Conditions | Conversion/Yield | Reference |

| Pseudomonas cepacia (immobilized) | Transesterification | Glyceryl trioctanoate, Ethanol | 35°C, 5.0 wt% water | ~70% conversion after 12h | acs.orgnih.gov |

| Yarrowia lipolytica | Esterification | Octanoic acid, Ethanol | Not specified | High conversion for ethyl octanoate | jmbfs.org |

| Candida antarctica (Novozym® 435) | Acidolysis | DHA+EPA concentrate, Ethyl acetate (B1210297) | 60°C | High yield (specifics in study) | mdpi.com |

| Rhizomucor miehei & Candida rugosa (immobilized) | Transesterification | Waste cooking oil, Ethanol | Not specified | 96.5% yield after 24h | frontiersin.org |

Computational Modeling and Simulation for Reaction Mechanisms and Molecular Interactions

Computational chemistry is an emerging tool for gaining deeper insights into the synthesis and function of this compound at the molecular level. Techniques like molecular docking and density functional theory (DFT) are used to model reaction pathways and predict how the molecule interacts with biological receptors. researchgate.neticm.edu.pl

Molecular docking, for example, has been employed to elucidate the interaction mechanisms between ethyl octanoate and myofibrillar proteins in fish. mdpi.com Such simulations can predict the specific binding sites on a protein and calculate the binding affinity, which correlates with how strongly the flavor compound is retained in the food matrix. researchgate.netmdpi.com These studies help explain how the presence of certain proteins can affect the release and perception of aroma compounds. The process involves using 3D structural models of the ligand (ethyl octanoate) and the receptor (protein) to find the most favorable binding conformations, often ranked by a scoring function. researchgate.net